(S)-2-Chloro-1-(4-fluorophenyl)ethanol
Overview
Description
(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a chlorine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds, such as 1,1-diaryl compounds, have been found to be important in bioactive molecules, including medicines and pesticides .
Mode of Action
It’s worth noting that similar compounds, like 1,1-diaryl compounds, can act as catalysts in chemical synthesis and as biologically active molecules .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c, indicating that its stability and bioavailability may be temperature-dependent .
Result of Action
Similar compounds have been found to have significant bioactive effects, including acting as catalysts in chemical synthesis and as biologically active molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Chloro-1-(4-fluorophenyl)ethanol. For instance, its stability and bioavailability may be temperature-dependent, as indicated by its recommended storage temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
The role of (S)-2-Chloro-1-(4-fluorophenyl)ethanol in biochemical reactions is not well-defined. It’s possible that it could interact with certain enzymes, proteins, and other biomolecules, but these interactions have not been thoroughly investigated .
Cellular Effects
It’s possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been thoroughly investigated .
Dosage Effects in Animal Models
It’s possible that there could be threshold effects or toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol typically involves the enantioselective reduction of 1-(4-fluorophenyl)ethanone. One common method employs biocatalysts such as Petroselinum crispum cells, which can reduce the ketone to the desired alcohol with high enantioselectivity . The reaction is carried out in an aqueous medium at temperatures ranging from 23°C to 27°C, yielding the (S)-enantiomer with moderate to high optical purity.
Industrial Production Methods
Industrial production of this compound often involves similar biocatalytic processes but on a larger scale. The use of optimized reaction conditions and continuous flow reactors can enhance the yield and purity of the product. Additionally, chemical reduction methods using chiral catalysts are also employed in industrial settings to achieve high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-1-(4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to remove the chlorine atom, yielding a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 1-(4-Fluorophenyl)ethanone
Reduction: 2-(4-Fluorophenyl)ethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Chloro-1-(4-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the manufacture of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethanol
- 1-(4-Fluorophenyl)ethanone
- 4-Fluorobenzyl alcohol
Uniqueness
(S)-2-Chloro-1-(4-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exist in two enantiomeric forms with different biological activities. This makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
(1S)-2-chloro-1-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCREIYEGAGUDS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254949 | |
Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-42-7 | |
Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126534-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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